6,7-Dichloro-4-methyl-3-phenylcoumarin

CYP2A6 inhibition enzyme kinetics structure-activity relationship

Researchers requiring precise CYP2A6 modulation face reproducibility risks from isomer substitution. 6,7-Dichloro-4-methyl-3-phenylcoumarin (CAS 288399-87-1) is a validated, potent CYP2A6 inhibitor (IC50 330 nM) with >90-fold selectivity over CYP2D6, enabling isoform-specific studies in human liver microsomes and hepatocytes. • 60-75× greater potency than the 6,8-dichloro isomer, ensuring robust, reproducible CYP2A6 inhibition. • Defined HRP inhibition benchmark (IC50 1,060 nM) for assay troubleshooting. • Reliable supply with batch-to-batch consistency for SAR campaigns and computational model calibration.

Molecular Formula C16H10Cl2O2
Molecular Weight 305.2 g/mol
CAS No. 288399-87-1
Cat. No. B12570280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-4-methyl-3-phenylcoumarin
CAS288399-87-1
Molecular FormulaC16H10Cl2O2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H10Cl2O2/c1-9-11-7-12(17)13(18)8-14(11)20-16(19)15(9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyBPTRXIYZNCXNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-4-methyl-3-phenylcoumarin Overview


6,7-Dichloro-4-methyl-3-phenylcoumarin is a synthetic halogenated 3-phenylcoumarin derivative with the molecular formula C16H10Cl2O2 and a molecular weight of 305.16 g/mol. The compound belongs to a class of coumarins known for diverse biological activities, including enzyme inhibition and modulation of reactive oxygen species production [1]. Its substitution pattern—specifically the 6,7-dichloro and 4-methyl groups on the 3-phenylcoumarin core—imparts a distinct pharmacological profile, particularly as a moderate inhibitor of cytochrome P450 2A6 (CYP2A6) and a selective tool for probing isoform-specific enzyme interactions [2][3].

6,7-Dichloro-4-methyl-3-phenylcoumarin Substitution Risks


The 3-phenylcoumarin scaffold is exquisitely sensitive to substitution patterns; even minor positional isomerism or halogenation changes can drastically alter target selectivity and potency. For example, shifting the chlorine atoms from the 6,7- to the 6,8-positions reduces CYP2A6 inhibitory potency by approximately 60- to 75-fold [1]. Similarly, removing the chlorine substituents entirely (i.e., using the non-chlorinated 4-methyl-3-phenylcoumarin parent) eliminates the defined CYP inhibition profile. Consequently, generic substitution with a closely related analog—without rigorous head-to-head data—is highly likely to invalidate experimental reproducibility, alter metabolic pathways, or compromise assay sensitivity in applications requiring specific enzyme modulation [2].

6,7-Dichloro-4-methyl-3-phenylcoumarin Comparative Data


CYP2A6 Inhibition: 6,7- vs. 6,8-Dichloro Isomer

In human liver microsome assays, 6,7-dichloro-4-methyl-3-phenylcoumarin inhibits CYP2A6 with an IC50 of 330 nM, whereas its positional isomer 6,8-dichloro-4-methyl-3-phenylcoumarin exhibits an IC50 of 10,000 nM under the same conditions [1][2]. This represents a 30-fold difference in potency solely attributable to chlorine substitution pattern.

CYP2A6 inhibition enzyme kinetics structure-activity relationship

CYP2A6 Selectivity vs. CYP2D6 and CYP3A4

6,7-Dichloro-4-methyl-3-phenylcoumarin demonstrates a selectivity window for CYP2A6 over CYP2D6 and CYP3A4. The IC50 for CYP2A6 is 330–400 nM, while CYP2D6 inhibition is >30,000 nM and CYP3A4 is 64,700 nM, corresponding to >90-fold and >160-fold selectivity, respectively [1][2]. In contrast, the 6,8-dichloro isomer shows a narrower selectivity profile with CYP2A6 IC50 of 10,000 nM, reducing the selectivity window.

CYP selectivity drug metabolism cytochrome P450

Halogenation Effect on CYP2A6 Inhibition

6,7-Dichloro-4-methyl-3-phenylcoumarin exhibits measurable CYP2A6 inhibition (IC50 = 330–400 nM), whereas the non-chlorinated parent compound 4-methyl-3-phenylcoumarin lacks any reported CYP2A6 inhibitory activity at relevant concentrations [1]. This highlights the essential role of 6,7-dichloro substitution in conferring CYP2A6 affinity.

halogenation effect CYP2A6 inhibition SAR

HRP Inhibition: 6,7- vs. 6,8-Dichloro Isomer

6,7-Dichloro-4-methyl-3-phenylcoumarin inhibits horseradish peroxidase (HRP) with an IC50 of 1,060 nM, whereas the 6,8-dichloro isomer shows no reported HRP inhibitory activity under comparable assay conditions [1][2]. This suggests that 6,7-dichloro substitution may confer a unique HRP interaction profile not present in the positional isomer.

HRP inhibition peroxidase enzyme assay

CYP2A13 Affinity Modulation Potential

Docking studies on 3-phenylcoumarin derivatives reveal that 6-chloro substitution increases binding affinity to CYP2A13, with 6-chloro-3-(3-hydroxyphenyl)-coumarin exhibiting a Km of 0.85 µM [1]. By extension, the 6,7-dichloro-4-methyl-3-phenylcoumarin scaffold, bearing an additional chloro at the 7-position, is predicted to further modulate CYP2A13 affinity relative to mono-chlorinated analogs, though direct comparative data are not yet available.

CYP2A13 molecular docking substrate selectivity

6,7-Dichloro-4-methyl-3-phenylcoumarin Applications


CYP2A6 Inhibition Probe

Researchers investigating CYP2A6-mediated metabolism—whether to study nicotine metabolism, coumarin 7-hydroxylation, or drug-drug interaction potential—should prioritize 6,7-dichloro-4-methyl-3-phenylcoumarin over the 6,8-dichloro isomer. The 30-fold greater potency (IC50 330 nM vs. 10,000 nM) and >90-fold selectivity over CYP2D6 make it a superior tool compound for achieving robust CYP2A6 inhibition with minimal off-target effects [1]. This is particularly critical in complex biological matrices like human liver microsomes or primary hepatocytes where multiple CYP isoforms coexist.

3-Phenylcoumarin SAR Studies

This compound serves as a critical comparator in SAR campaigns exploring the impact of halogenation and substitution patterns on CYP inhibition. Its defined 6,7-dichloro substitution provides a reference point for quantifying the contribution of each chlorine atom to CYP2A6 affinity and selectivity, as evidenced by the stark potency drop when chlorines are moved to the 6,8-positions [1][2]. Medicinal chemists can use this compound to calibrate computational models and validate docking predictions for novel coumarin-based inhibitors.

HRP Assay Validation

In diagnostic and research laboratories that employ HRP-based detection systems (ELISA, Western blotting, chemiluminescence), 6,7-dichloro-4-methyl-3-phenylcoumarin can be used as a defined inhibitor to assess assay robustness or to troubleshoot HRP interference. Its quantifiable IC50 of 1,060 nM provides a reproducible benchmark for evaluating assay sensitivity and for establishing positive controls in HRP inhibition studies [1]. The absence of such activity in the 6,8-dichloro isomer underscores the specificity of this application.

CYP2A13 Metabolism Research

Investigators studying extrahepatic metabolism, particularly the role of CYP2A13 in activating tobacco-specific nitrosamines, may employ 6,7-dichloro-4-methyl-3-phenylcoumarin as a tool compound. While direct data are limited, the class-level evidence showing that 6-chloro substitution enhances CYP2A13 affinity [1] suggests that the 6,7-dichloro derivative could serve as a valuable comparator for dissecting the structural determinants of CYP2A13 substrate recognition and for developing isoform-selective inhibitors.

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